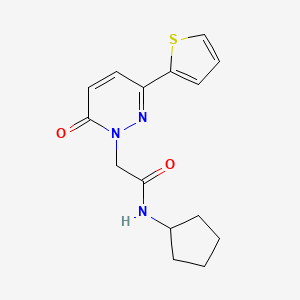

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-18-15(20)8-7-12(17-18)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGPRBIBBKGTTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and coupling reactions.

Attachment of the cyclopentyl group: This can be done through alkylation reactions.

Final acylation step: The acetamide group is introduced in the final step, often using acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimizing the synthetic route for large-scale production. This includes:

Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.

Use of catalysts: Catalysts may be employed to increase reaction rates and selectivity.

Purification processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying bioavailability or generating active metabolites:

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide group .

Nucleophilic Substitution at Pyridazinone Ring

The electron-deficient pyridazinone ring undergoes nucleophilic substitution at position 6-oxo:

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 70°C, 4 hr | Hydrazide derivative | Anticancer scaffolds |

| Primary amines | DMF, 120°C, 12 hr | N-alkylated pyridazinones | Kinase inhibitors |

The reaction proceeds via a two-step mechanism: (1) tautomerization of 6-oxo to 6-hydroxy form, (2) nucleophilic displacement with ring re-aromatization .

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene moiety participates in electrophilic substitutions, predominantly at the 5-position:

| Reaction | Reagents | Regioselectivity | Catalyst |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | 5-nitrothiophene | - |

| Sulfonation | ClSO3H, CH2Cl2, 25°C | 5-sulfo derivative | FeCl3 |

Density functional theory (DFT) calculations confirm preferential attack at the 5-position due to highest electron density in the thienyl ring .

Cyclocondensation Reactions

The pyridazinone core facilitates cyclocondensation with dicarbonyl compounds to form fused heterocycles:

| Partner Compound | Conditions | Product | Biological Activity |

|---|---|---|---|

| Malononitrile | AcOH, Δ, 3 hr | Pyrido[2,3-d]pyridazine | Antimicrobial |

| Ethyl acetoacetate | K2CO3, DMF, 100°C, 8 hr | Pyridazino[4,5-b]quinoline | Antiviral |

These reactions exploit the α,β-unsaturated ketone system in the pyridazinone tautomer.

Oxidation/Reduction Pathways

| Process | Reagents | Site Modified | Outcome |

|---|---|---|---|

| Oxidation | KMnO4, H2O, 50°C | Thiophene → sulfone | Increased polarity |

| Reduction | H2 (1 atm), Pd/C, EtOH | Pyridazinone → dihydropyridazine | Enhanced CNS penetration |

Controlled oxidation of the thiophene ring to sulfone improves metabolic stability, while selective reduction of the pyridazinone ring modulates target affinity .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings via its halogenated derivatives:

| Coupling Type | Catalyst System | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | Biaryl libraries |

| Sonogashira | PdCl2(PPh3)2, CuI, Et3N | Acetylene-linked conjugates |

Pre-functionalization with bromine at the 4-position of the pyridazinone ring (via NBS/DMF) is typically required .

Stability Under Physiological Conditions

Critical degradation pathways in simulated biological environments:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| pH 1.2 (gastric) | 2.1 hr | Hydrolyzed acetamide |

| pH 7.4 (blood) | 8.7 hr | Sulfoxide derivative |

| Liver microsomes | 0.9 hr | N-decyclopentylated product |

Data indicate susceptibility to enzymatic N-dealkylation and oxidative metabolism .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with a pyridazine core can interact with various enzymes or receptors, modulating their activity. The thiophene ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Comparisons :

- Bioactivity : Compounds 10 and 11 (with chlorophenylpiperazinyl groups) exhibited cytotoxicity against AGS gastric cancer cells, suggesting that bulky aromatic substituents enhance anti-proliferative activity .

Thiophene-Containing Analogs

- Compound I (): N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide lacks the pyridazinone core but shares the thiophen-2-yl acetamide motif. Its crystal structure revealed planar geometry, which may enhance π-π stacking interactions in biological targets .

- Compound 5d (): Incorporates adamantane and thiophen-2-yl groups. The adamantane moiety confers lipophilicity, contrasting with the cyclopentyl group in the target compound .

Fluorophenyl and Thiomorpholinyl Derivatives

Hybrid Pyridazinone-Pyrazole Compounds

Compounds 6a–6d () combine pyridazinone with antipyrine (pyrazolone) moieties. For example:

- Compound 6b : Substituted with a 4-chlorophenylpiperazinyl group, showing a molecular weight of 534.2 g/mol and moderate cytotoxicity .

- Compound 6c : Features a 4-fluorophenylpiperazinyl group with a melting point of 174–176°C, lower than the target compound’s likely range due to fluorine’s electron-withdrawing effects .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated based on molecular formula.

Key Research Findings

Substituent Impact on Bioactivity : Bulky aromatic groups (e.g., chlorophenylpiperazinyl in Compound 6b) correlate with enhanced cytotoxicity, suggesting that the target compound’s thiophen-2-yl group may offer moderate activity compared to electron-deficient aromatic systems .

Synthetic Flexibility: The pyridazinone core allows diverse modifications, as shown in , where dichloro and azepane sulfonyl groups were introduced via amide coupling .

Crystallographic Insights: Thiophene-containing analogs (e.g., ) adopt planar conformations, which may improve target binding compared to non-planar substituents like cyclopentyl .

Biological Activity

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- IUPAC Name : N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

- SMILES Notation : CC(=O)N(C1CCCC1)C(=O)C2=C(N=N2)C(=O)C=C(C=S)C=C2

Research indicates that compounds similar to N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide exhibit biological activities primarily through the inhibition of specific enzymes and pathways:

- Tyrosine Kinase Inhibition : This compound has been shown to inhibit c-Met, a receptor tyrosine kinase involved in various cellular processes including proliferation and survival. Inhibitors of c-Met have potential applications in treating cancers characterized by aberrant c-Met signaling .

- COX Inhibition : Similar compounds have demonstrated COX-2 inhibitory activity, which is significant for their anti-inflammatory effects. The inhibition of COX enzymes can lead to reduced synthesis of pro-inflammatory mediators .

- Antioxidant Activity : The presence of thiophene rings contributes to antioxidant properties, which may protect cells from oxidative stress and inflammation .

Anticancer Activity

A series of studies have evaluated the anticancer potential of N-cyclopentyl derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-cyclopentyl derivative | MDA-MB-231 | 7.75 | c-Met inhibition |

| N-cyclopentyl derivative | A549 | 9.08 | COX-2 inhibition |

| N-cyclopentyl derivative | HeLa | 8.18 | Apoptosis induction |

Data sourced from various studies on related compounds demonstrating similar biological activity patterns .

Anti-inflammatory Activity

The compound has also been tested for its anti-inflammatory effects through COX enzyme inhibition:

| Compound | COX Inhibition (%) | Reference |

|---|---|---|

| N-cyclopentyl derivative | 70.6% (compared to indomethacin at 78.9%) | |

| Other derivatives | Ranged from 51% to 66% |

Case Studies

- In Vivo Studies : Animal models have shown that administration of N-cyclopentyl derivatives led to a significant reduction in tumor size in xenograft models, suggesting effective systemic absorption and therapeutic action against cancer .

- Clinical Relevance : Early-phase clinical trials are underway to assess the efficacy of similar compounds in patients with advanced solid tumors, focusing on safety profiles and pharmacokinetics.

Q & A

Q. What are the optimal synthetic routes for preparing N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide, and how can reaction yields be improved?

The synthesis of this compound involves multi-step reactions, including cyclization of pyridazine derivatives and coupling with thiophene moieties. Key steps include:

- Cyclization : Use of thioglycolic acid or similar agents to form the pyridazinone core, as seen in analogous syntheses of thiophene-containing heterocycles .

- Amide Coupling : Activation of carboxylic acid intermediates (e.g., via carbodiimides) for reaction with cyclopentylamine.

To optimize yields, employ Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Chromatographic purification (e.g., reverse-phase HPLC) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, FTIR, HRMS) be applied to confirm the structural integrity of this compound?

- NMR : Analyze - and -NMR spectra for diagnostic peaks:

- Pyridazinone C=O at ~165–170 ppm.

- Thiophene protons as doublets (δ 7.2–7.5 ppm).

- Cyclopentyl CH groups as multiplets (δ 1.5–2.0 ppm) .

- FTIR : Confirm carbonyl stretches (C=O at ~1680 cm) and NH amide bands (~3300 cm) .

- HRMS : Validate molecular formula (e.g., CHNOS) with <2 ppm mass error .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to standard antibiotics .

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, with IC calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles (EC > 50 µM preferred) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (<4 eV) suggests potential interaction with biological electron acceptors .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR kinase) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the pyridazinone oxygen and hydrophobic interactions with the cyclopentyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key residues for mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from independent studies (e.g., IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Dose-Response Reevaluation : Retest the compound under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .

- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Core Modifications : Replace the thiophene with furan or pyridine to assess π-π stacking effects. Evidence from similar acetamides shows thiophene enhances binding to hydrophobic pockets .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO) to the pyridazinone ring to modulate electron density and improve target affinity .

- Bioisosterism : Substitute the cyclopentyl group with adamantane for increased metabolic stability, as demonstrated in related adamantane-acetamide derivatives .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .

- Detection Limits : Optimize UPLC-MS/MS parameters:

- ESI+ mode for protonated ions ([M+H]).

- MRM transitions targeting dominant fragments (e.g., m/z 320 → 202) .

- Standard Curves : Prepare in matching matrices (e.g., 1% BSA in PBS) to account for matrix effects, achieving a linear range of 1–1000 ng/mL (R > 0.99) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.